molecular formula C8H9NaO4 B1324497 Sodium phenoxyacetate monohydrate CAS No. 313222-85-4

Sodium phenoxyacetate monohydrate

Cat. No. B1324497
CAS RN: 313222-85-4
M. Wt: 192.14 g/mol
InChI Key: MEQSSBKFRRPKBI-UHFFFAOYSA-M
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Description

Sodium phenoxyacetate monohydrate is an organic compound with the chemical formula C8H9NaO4 . It is used as an intermediate in the manufacture of various drugs and pesticides .


Synthesis Analysis

The synthesis of Sodium phenoxyacetate involves the substitution of 2-methyl­lactic acid and lithium carbonate with malonic acid and sodium carbonate . The reaction involves the addition of sodium chloroacetate to a solution of phenol or ring-substituted phenol in water .


Molecular Structure Analysis

The molecular formula of Sodium phenoxyacetate is C8H7NaO3 . The InChI representation of the molecule is InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium phenoxyacetate monohydrate has a molecular weight of 174.13 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Subheading Structure and Stability of Sodium Phenoxyacetate Monohydrate

Sodium phenoxyacetate monohydrate has been analyzed for its crystal and molecular structure. The investigations revealed that sodium ions are surrounded by distorted octahedra of oxygen atoms, comprising five from four phenoxyacetate ions and the sixth from a water molecule. The crystals consist of ribbons containing octahedral NaO(6) units, and the structure is characterized by the phenyl substituents positioned outside of the ribbon. Such structural details provide crucial insights into the molecular interactions and stability of this compound (Prout et al., 1971; Evans et al., 2001).

Synthesis and Chemical Reactions

Subheading Chemical Synthesis and Reactivity

Studies have focused on the synthesis of phenoxyacetic acid and its reactions. Chloroacetic acid reacts with sodium hydroxide to produce sodium chloroacetate, which further reacts with phenol to yield sodium phenoxyacetate monohydrate under alkaline conditions. The optimal conditions for this reaction were identified, highlighting the chemical reactivity and potential applications of sodium phenoxyacetate monohydrate in various chemical processes (Zeng Zhen-fan, 2014).

Herbicide Efficacy

Subheading Application in Weed Control

Research has been conducted on the application of MCPA-Na, a compound related to phenoxyacetic acid, in controlling weeds in rice fields. The studies demonstrate significant control effects on broadleaves and sedge weeds, highlighting the utility of sodium phenoxyacetate monohydrate derivatives in agricultural practices. The application of such compounds has shown to reduce the absorption of nutrition and water by weeds, leading to enhanced crop yields (Zhang Hong-jun, 2010).

Environmental Applications

Subheading Environmental Implications and Treatment

Investigations have been conducted on the removal of phenoxyacid pesticides using sorption methods on activated carbons. It was noted that the physico-chemical properties of the adsorbent, adsorbate, and process parameters influence the adsorption of phenoxyacetic acid derivatives on carbon. This research highlights the potential environmental applications of sodium phenoxyacetate monohydrate in water treatment and pollution control (Ignatowicz, 2009).

Safety And Hazards

When handling Sodium phenoxyacetate, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The global Sodium Phenoxyacetate Market size is expected to grow at a CAGR of 3.8% during the forecast period, 2018-2028 . The growth in the market can be attributed to the increasing demand for sodium phenoxyacetate from the pharmaceutical and pesticide industries .

properties

IUPAC Name

sodium;2-phenoxyacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQSSBKFRRPKBI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phenoxyacetate monohydrate

CAS RN

313222-85-4
Record name Sodium phenoxyacetate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM PHENOXYACETATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LC66O3HWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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